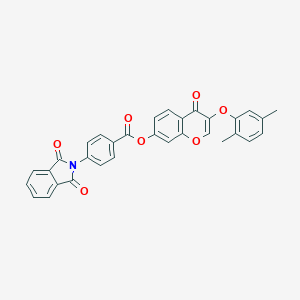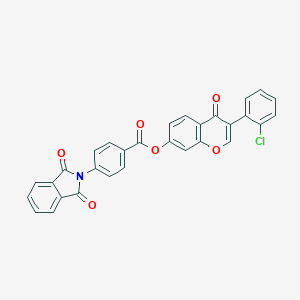
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one, also known as BPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPPC is a member of the chalcone family of compounds, which have been shown to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of COX-2 activity. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for further investigation as a potential cancer therapeutic. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one, including:
1. Investigating the mechanism of action of this compound in more detail, in order to better understand its anticancer and anti-inflammatory properties.
2. Developing more efficient and scalable methods for synthesizing this compound, in order to facilitate its use in further research.
3. Investigating the potential use of this compound as a fluorescent probe for detecting amyloid-beta aggregates in Alzheimer's disease.
4. Exploring the potential use of this compound in combination with other anticancer drugs, in order to enhance its efficacy and reduce potential side effects.
5. Investigating the potential use of this compound in other disease contexts, such as inflammatory bowel disease or rheumatoid arthritis.
Méthodes De Synthèse
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, an aldehyde and a ketone are combined in the presence of a base catalyst to form a beta-hydroxy ketone intermediate, which then undergoes dehydration to form the chalcone product. Other methods for synthesizing this compound include the use of microwave irradiation and ultrasound-assisted reactions.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. In particular, this compound has been shown to have potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are implicated in the development of Alzheimer's disease.
Propriétés
Formule moléculaire |
C26H22ClNO3 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H22ClNO3/c1-2-3-16-30-20-14-12-18(13-15-20)25(29)21(17-19-8-4-5-9-22(19)27)26-28-23-10-6-7-11-24(23)31-26/h4-15,17H,2-3,16H2,1H3/b21-17- |
Clé InChI |
GRRBNEFLAINRPX-FXBPSFAMSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)


![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)

